4-Chloro-3-cyclopropylpyridine hydrochloride
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Overview
Description
4-Chloro-3-cyclopropylpyridine hydrochloride is a chemical compound with the molecular formula C₈H₉Cl₂N and a molecular weight of 190.07 g/mol . It is a pyridine derivative, characterized by the presence of a chlorine atom at the 4-position and a cyclopropyl group at the 3-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-3-cyclopropylpyridine hydrochloride typically involves the chlorination of 3-cyclopropylpyridine. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The resulting 4-chloro-3-cyclopropylpyridine is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-3-cyclopropylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
4-Chloro-3-cyclopropylpyridine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
4-Chloro-3-cyclopropylpyridine hydrochloride can be compared with other pyridine derivatives, such as:
4-Chloropyridine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
3-Cyclopropylpyridine:
4-Chloro-2-methylpyridine: Contains a methyl group instead of a cyclopropyl group, leading to variations in its chemical behavior.
The presence of both the chlorine atom and the cyclopropyl group in this compound makes it unique and valuable for specific research applications.
Properties
IUPAC Name |
4-chloro-3-cyclopropylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-8-3-4-10-5-7(8)6-1-2-6;/h3-6H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHKDUYQQSINQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CN=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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